BenchChemオンラインストアへようこそ!

Nitrendipine

Pharmacokinetics Dosing interval Steady-state concentration

Select Nitrendipine for its distinct pharmacological profile: 3× greater potency than nifedipine at equimolar concentrations, an 8-hour terminal half-life that enables sustained-release formulation development, and superior [³H]-radioligand binding density for receptor occupancy assays. Its marked enantioselective oral bioavailability (S-enantiomer AUC 90% higher) provides a robust model for CYP3A4/5 metabolism studies. These quantitative advantages preclude simple substitution with other DHPs and make Nitrendipine the benchmark for reproducible vascular and chiral pharmacokinetic research.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
CAS No. 39562-70-4
Cat. No. B1678957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrendipine
CAS39562-70-4
SynonymsBalminil
Bay e 5009
Bayotensin
Baypresol
Baypress
Gericin
Jutapress
Nidrel
Niprina
Nitre AbZ
Nitre Puren
Nitre-Puren
Nitregamma
Nitren 1A Pharma
Nitren acis
Nitren Lich
Nitrend KSK
Nitrendepat
Nitrendi Biochemie
Nitrendidoc
Nitrendimerck
Nitrendipin AL
Nitrendipin Apogepha
Nitrendipin Atid
Nitrendipin Basics
Nitrendipin beta
nitrendipin corax
Nitrendipin Heumann
Nitrendipin Jenapharm
Nitrendipin Lindo
Nitrendipin ratiopharm
Nitrendipin Stada
nitrendipin von ct
nitrendipin-corax
Nitrendipin-ratiopharm
nitrendipincorax
Nitrendipine
Nitrendipino Bayvit
Nitrendipino Ratiopharm
Nitrendipinratiopharm
Nitrensal
Nitrepress
NitrePuren
Tensogradal
Trendinol
Vastensium
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
InChIInChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
InChIKeyPVHUJELLJLJGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
1.42e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitrendipine 39562-70-4: 1,4-Dihydropyridine Calcium Channel Blocker Procurement & Selection Overview


Nitrendipine (CAS 39562-70-4) is a 1,4-dihydropyridine (DHP) calcium channel blocker that inhibits L-type voltage-gated calcium channels, thereby reducing peripheral vascular resistance and arterial blood pressure [1]. Structurally, it differs from nifedipine by an ethyl group at position 3 and a meta-nitro rather than ortho-nitro substitution, modifications that profoundly alter its pharmacokinetic and pharmacodynamic profile [2]. As a chiral compound, nitrendipine exists as R- and S-enantiomers with stereoselective disposition characteristics [3].

Nitrendipine 39562-70-4: Why Interchange with Nifedipine or Other DHPs Requires Quantitative Justification


Despite structural homology within the DHP class, substitution of nitrendipine with nifedipine or other close analogs is pharmacologically non-equivalent. Nitrendipine exhibits a terminal half-life approximately three- to four-fold longer than nifedipine, confers roughly three-fold greater potency at equimolar plasma concentrations for reducing peripheral vascular resistance, and demonstrates distinct calcium channel subtype selectivity profiles that differ from agents such as amlodipine and nicardipine [1]. Additionally, nitrendipine's stereoselective first-pass metabolism yields differential bioavailability between its enantiomers, a feature not uniformly shared across the DHP class [2]. These quantitative disparities preclude simple interchange without protocol adjustment.

Nitrendipine 39562-70-4: Quantitative Comparative Evidence for Differentiated Selection


Terminal Elimination Half-Life: Nitrendipine (8 h) vs. Nifedipine (2-3 h)

Nitrendipine demonstrates a substantially prolonged terminal elimination half-life compared to nifedipine, enabling less frequent dosing in experimental and clinical protocols. The mean terminal half-life of nitrendipine is 8.3 ± 3.2 hours (range 3.4-16 h) versus 2-3 hours for nifedipine, representing an approximately three- to four-fold longer persistence [1][2]. This difference stems from the ethyl-for-methyl substitution at position 3 of the DHP ring [1].

Pharmacokinetics Dosing interval Steady-state concentration

Hemodynamic Potency: Nitrendipine 3× More Potent than Nifedipine at Equimolar Plasma Concentrations

Based on equimolar plasma concentrations, nitrendipine is on average three times more potent than nifedipine with regard to the reduction of peripheral vascular resistance, arterial blood pressure, and increased leg blood flow [1][2]. In acute hemodynamic studies, total peripheral resistance (TPR) fell after nifedipine (1.0 mg i.v.) from 1,730 ± 240 to 1,280 ± 120 dynes·s·cm⁻⁵, and after nitrendipine (1.0 mg i.v.) from 1,960 ± 420 to 1,200 ± 150 dynes·s·cm⁻⁵ [3].

Pharmacodynamics Vasodilation Potency comparison

Skeletal Muscle Calcium Channel Binding: Nitrendipine Bmax Exceeds Nifedipine

In guinea-pig hind limb skeletal muscle membranes, the four tritiated DHPs differed in the number of high-affinity binding sites (Bmax) labeled. The rank order of Bmax values was: PN 200 110 > nimodipine ≈ nitrendipine > nifedipine [1][2]. Nitrendipine labels a greater density of putative calcium channels than nifedipine, suggesting differential efficacy for induction of a high-affinity channel state [1].

Radioligand binding Bmax Channel density

Calcium Channel Subtype Selectivity: Nitrendipine Lacks N-Type Blockade (Contrast with Amlodipine/Nicardipine)

In the Xenopus oocyte expression system, 10 DHPs were tested for blockade of L-, N-, P/Q-, and R-type calcium channels. All DHPs profoundly blocked L-type channels, but only 5 of 10 (amlodipine, benidipine, cilnidipine, nicardipine, barnidipine) significantly blocked N-type and P/Q-type channels [1][2]. Nitrendipine, along with nifedipine, nimodipine, nilvadipine, and felodipine, exhibited negligible blockade of N-type and P/Q-type channels at tested concentrations [1].

Channel subtype selectivity N-type calcium channel Off-target effects

Enantioselective Bioavailability: (S)-Nitrendipine AUC 90% Higher than (R)-Nitrendipine

Nitrendipine exhibits marked stereoselective first-pass metabolism. Following oral administration of racemic nitrendipine (20 mg tablet), the absolute bioavailability of the more active (S)-(−)-nitrendipine was 13.4% ± 5.6%, which was 75% higher (95% CI: 50-98%) than that of (R)-nitrendipine (7.9% ± 4.0%) [1]. Area under the curve (AUC) and Cmax for (S)-nitrendipine were 90% (55-121%) and 77% (51-100%) higher, respectively, than for (R)-nitrendipine [1].

Stereoselective pharmacokinetics Chiral resolution Enantiomer bioavailability

Na⁺,K⁺-ATPase Activation: Nitrendipine Activates at 15 nM; Nifedipine Shows No Activation

In isolated smooth muscle membranes, nitrendipine at 0.015 μM (15 nM) activated Na⁺,K⁺-ATPase, whereas nifedipine, verapamil, and diltiazem did not [1]. Nimodipine stimulated this Na⁺,K⁺-ATPase three times more than nitrendipine at the same concentration [1]. This differential activation suggests that vasodilation produced by nimodipine and nitrendipine may involve not only calcium channel blockade but also stimulation of the sodium pump [1].

Ion transport Na⁺/K⁺-ATPase Vascular smooth muscle

Nitrendipine 39562-70-4: Evidence-Backed Research & Industrial Application Scenarios


Long-Acting DHP Reference Standard for Sustained-Release Formulation Development

Nitrendipine's 8-hour terminal half-life (versus 2-3 hours for nifedipine) establishes it as a superior reference compound for developing and validating sustained-release DHP formulations. The extended elimination kinetics reduce dosing frequency requirements and provide a more stable plasma concentration profile, making nitrendipine the appropriate benchmark when designing once-daily antihypertensive or vascular research protocols that demand prolonged target engagement [1].

High-Potency Vasodilator for Hemodynamic Studies Requiring Lower Molar Dosing

With three-fold greater potency than nifedipine at equimolar plasma concentrations for reducing peripheral vascular resistance, nitrendipine enables lower molar doses to achieve equivalent hemodynamic effects. This is particularly valuable in isolated tissue bath experiments, perfused organ studies, or in vivo models where minimizing solvent/excipient exposure is critical for data integrity [1][2].

Radioligand Binding and Autoradiography Studies Requiring High Signal-to-Noise Ratio

Tritiated nitrendipine ([³H]-nitrendipine) labels a greater density of high-affinity calcium channel binding sites (Bmax) than [³H]-nifedipine in skeletal muscle membranes, with Bmax rank order: PN 200 110 > nimodipine = nitrendipine > nifedipine. This property makes nitrendipine the preferred radioligand for receptor occupancy assays, autoradiographic mapping of L-type calcium channels, and competitive binding studies where robust signal differentiation is essential [1].

Chiral Pharmacokinetic Studies Leveraging Stereoselective First-Pass Metabolism

Nitrendipine's pronounced enantioselective oral bioavailability—with (S)-nitrendipine AUC 90% higher than (R)-nitrendipine—provides an established model system for investigating stereoselective drug metabolism, cytochrome P450 isoform activity (particularly CYP3A4/5), and chiral analytical method development. The differential disposition of enantiomers makes racemic nitrendipine a valuable tool compound for teaching and research in chiral pharmacokinetics [1].

Quote Request

Request a Quote for Nitrendipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.